molecular formula C7H9NO3 B8701976 methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate

Cat. No.: B8701976
M. Wt: 155.15 g/mol
InChI Key: UGRUQEPTKMIXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative.

Industrial Production Methods

Industrial production of methyl (2-methyl-1,3-oxazol-4-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.

Scientific Research Applications

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2-methyl-1,3-oxazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be compared with other oxazole derivatives such as:

  • Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
  • Methyl (2-methyl-5-phenyl-1,3-oxazol-4-yl)acetate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3

InChI Key

UGRUQEPTKMIXCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of acetamide (1.312 g, 22.21 mmol) and methyl chloroacetoacetate in 20 mL of 1,4-dioxane and 20 mL of toluene was heated at 120° C. for 4 hours. The solution was concentrated and the residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated compound (a pale yellow oil). 1H NMR (CDCl3, 500 MHz) δ 7.58 (1H, s), 3.78 (3H, s), 3.64 (2H, s), 2.51 (3H, s).
Quantity
1.312 g
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reactant
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0 (± 1) mol
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reactant
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20 mL
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20 mL
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solvent
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